

Application Notes and Protocols for Btk IN-1 in Cell Culture

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Compound of Interest

Compound Name: Btk IN-1

Cat. No.: B610903

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Introduction

Bruton's tyrosine kinase (Btk) is a non-receptor tyrosine kinase that is a critical component of the B-cell receptor (BCR) signaling pathway.^[1] Its activation is essential for B-cell proliferation, differentiation, and survival.^{[1][2]} Dysregulation of Btk signaling is implicated in various B-cell malignancies and autoimmune diseases, making it a prime therapeutic target.^[3] **Btk IN-1** is a potent inhibitor of Btk, and its analog, SNS-062 (Vecabrutinib), is a noncovalent (reversible) inhibitor that has demonstrated efficacy against both wild-type and C481S mutant Btk, a common source of resistance to covalent Btk inhibitors like ibrutinib.^[4]

These application notes provide detailed protocols for utilizing **Btk IN-1** and its analogs in cell culture-based assays to study their effects on B-cell lymphoma cell lines. The protocols cover cell culture maintenance, cell viability assays, western blotting for target engagement and downstream signaling, and apoptosis analysis.

Data Presentation

The following tables summarize the quantitative data for the Btk inhibitor SNS-062, an analog of **Btk IN-1**.

Table 1: In Vitro Kinase and Cellular Inhibitory Activity of SNS-062

Target	Assay Type	Metric	Value (nM)	Reference
Btk	Kinase Binding Assay	Kd	0.3	[4]
ITK	Kinase Binding Assay	Kd	2.2	[4]
Wild-Type Btk	Recombinant Kinase Assay	IC50	4.6	[5]
C481S Mutant Btk	Recombinant Kinase Assay	IC50	1.1	[5]
Wild-Type Btk	pBTK Cellular Assay (293 cells)	IC50	570	[4]
C481S Mutant Btk	pBTK Cellular Assay (293 cells)	IC50	800	[4]
Btk Autophosphorylation	Human Whole Blood Assay	Average IC50	50	[4][6]
Btk Autophosphorylation	In Vivo Mouse Model	IC50	47	[6]

Table 2: Reference IC50 Values of Other Btk Inhibitors in Mantle Cell Lymphoma (MCL) Cell Lines

Cell Line	Inhibitor	Assay	Incubation Time	IC50 (μM)	Reference
JeKo-1	Ibrutinib	MTT	72 h	11	[7]
JeKo-1	SRX3262	Alamar Blue	48 h	0.62	[8]
Mino	Ibrutinib	MTT	72 h	~6.5	[8]
Mino	SRX3262	Alamar Blue	48 h	0.13	[8]
Mino	CC-292	MTT	72 h	Sensitive	[9]

Experimental Protocols

Cell Line Culture

This section provides protocols for the maintenance of B-cell lymphoma cell lines commonly used in Btk inhibitor studies. All cell lines should be handled in a BSL-2 laboratory.

1.1 Ramos (Burkitt's Lymphoma)

- Morphology: Lymphoblast-like cells growing in suspension, singly or in clumps.[7]
- Growth Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), and 2 mM L-glutamine.[3] Some protocols suggest 20% FBS.[7]
- Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
- Subculturing: Maintain cell density between 3 x 10⁵ and 9 x 10⁵ cells/mL.[3][10] Split cultures every 2-3 days. Centrifuge cells, resuspend in fresh medium, and seed at the recommended density.

1.2 JeKo-1 (Mantle Cell Lymphoma)

- Morphology: Lymphoblast cells growing in suspension.[11]
- Growth Medium: ATCC-formulated RPMI-1640 Medium supplemented with 20% FBS.[11] [12] Penicillin-Streptomycin (1%) can be added.[13]

- Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.[\[9\]](#)[\[11\]](#)
- Subculturing: Maintain cell density between 2 x 10⁴ and 4 x 10⁴ viable cells/mL.[\[12\]](#) Do not exceed 2.5 x 10⁶ cells/mL.[\[11\]](#) Cultures can be maintained by adding fresh medium or by centrifugation and resuspension.[\[12\]](#)

1.3 Mino (Mantle Cell Lymphoma)

- Morphology: Large lymphoblast cells growing singly and in small clumps in suspension.[\[8\]](#)[\[14\]](#)
- Growth Medium: ATCC-formulated RPMI-1640 Medium supplemented with 15% FBS.[\[1\]](#)
- Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
- Subculturing: Maintain cell density by seeding at 6 x 10⁴ viable cells/mL.[\[1\]](#) Do not allow the cell concentration to exceed 1.5 x 10⁶ cells/mL.[\[1\]](#)

Cell Viability (MTT) Assay

This protocol is for determining the effect of **Btk IN-1** on the viability and proliferation of lymphoma cell lines.

2.1 Materials:

- Lymphoma cell lines (e.g., Ramos, JeKo-1, Mino)
- Complete growth medium
- **Btk IN-1** (stock solution prepared in DMSO)
- 96-well flat-bottom plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)
- Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
- Microplate reader

2.2 Protocol:

- Cell Seeding: Seed cells in a 96-well plate at a density of $0.5\text{--}1.0 \times 10^5$ cells/mL in 100 μL of complete growth medium per well.
- Drug Treatment: Prepare serial dilutions of **Btk IN-1** in complete growth medium. A suggested starting concentration range is 1 nM to 10 μM . Add the desired final concentrations of **Btk IN-1** to the wells. Include a vehicle control (DMSO) at the same final concentration as the highest **Btk IN-1** dose.
- Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[\[9\]](#)
- MTT Addition: Add 10 μL of 5 mg/mL MTT solution to each well.[\[14\]](#)
- Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[\[12\]](#)
- Solubilization: Add 100 μL of solubilization solution to each well to dissolve the formazan crystals.[\[14\]](#) Mix gently by pipetting.
- Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[\[12\]](#)
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Western Blotting for Btk Signaling Pathway

This protocol is to assess the effect of **Btk IN-1** on the phosphorylation of Btk and its downstream signaling proteins.

3.1 Materials:

- Lymphoma cell lines
- **Btk IN-1**
- Ice-cold PBS

- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- Transfer apparatus and buffers
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Primary antibodies (e.g., anti-p-Btk (Tyr223), anti-Btk, anti-p-PLC γ 2, anti-PLC γ 2, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-p-NF- κ B p65, anti-NF- κ B p65, and a loading control like β -actin or GAPDH)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate (ECL)
- Imaging system

3.2 Protocol:

- Cell Treatment: Seed cells and treat with various concentrations of **Btk IN-1** for a specified time (e.g., 1-24 hours).
- Cell Lysis: Harvest cells by centrifugation, wash with ice-cold PBS, and lyse with RIPA buffer on ice for 30 minutes.
- Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.
- Sample Preparation: Mix 20-40 μ g of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
- SDS-PAGE: Load samples onto an SDS-PAGE gel and run to separate proteins by size.

- Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.
- Washing: Wash the membrane three times for 5-10 minutes each with TBST.
- Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Washing: Repeat the washing step.
- Detection: Add ECL substrate and capture the chemiluminescent signal using an imaging system.
- Analysis: Quantify band intensities and normalize to the total protein or loading control.

Apoptosis Assay by Flow Cytometry

This protocol uses Annexin V and Propidium Iodide (PI) staining to quantify apoptosis induced by **Btk IN-1**.

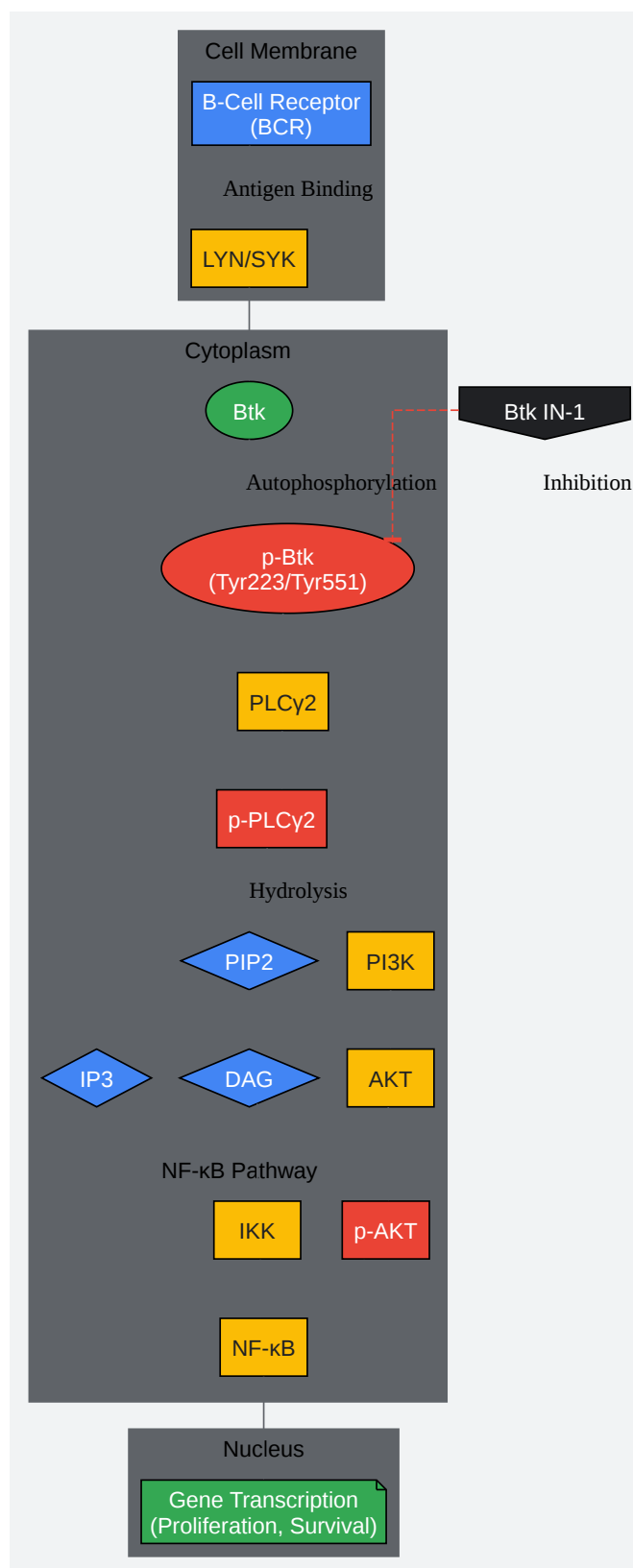
4.1 Materials:

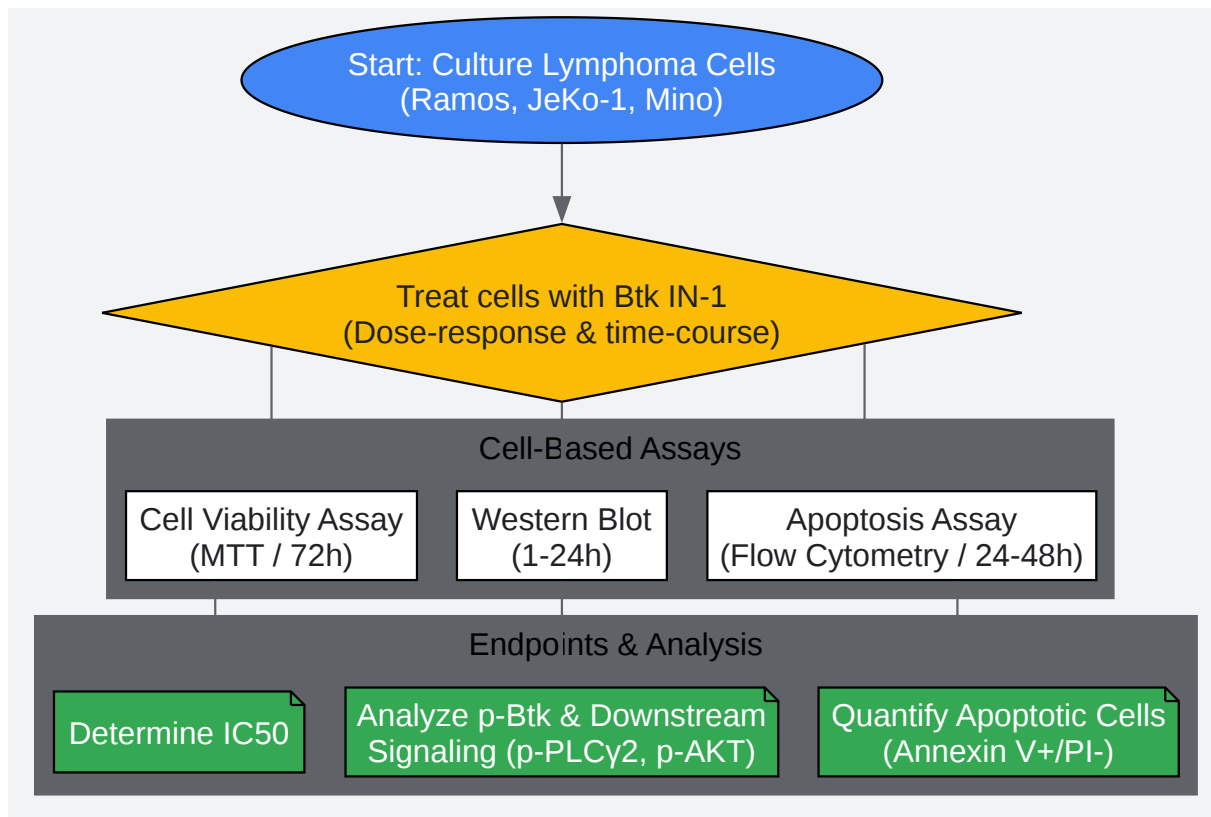
- Lymphoma cell lines
- **Btk IN-1**
- Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit (containing Annexin V, PI, and binding buffer)
- Flow cytometer

4.2 Protocol:

- Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of **Btk IN-1** for 24-48 hours.[8] Include both vehicle-treated and untreated controls.
- Cell Harvesting: Collect both adherent (if any) and suspension cells. Centrifuge at 300 x g for 5 minutes.
- Washing: Wash the cells twice with ice-cold PBS.
- Staining: Resuspend the cell pellet in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's instructions.
- Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
- Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer within one hour.
- Data Interpretation:
 - Annexin V-negative / PI-negative: Live cells
 - Annexin V-positive / PI-negative: Early apoptotic cells
 - Annexin V-positive / PI-positive: Late apoptotic or necrotic cells
 - Annexin V-negative / PI-positive: Necrotic cells

Visualizations





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